molecular formula C7H11N3O2 B13868729 Methyl 2-(5-methyltriazol-1-yl)propanoate

Methyl 2-(5-methyltriazol-1-yl)propanoate

Cat. No.: B13868729
M. Wt: 169.18 g/mol
InChI Key: AEGYREHCVPRLFJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyltriazol-1-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of Methyl 2-(5-methyltriazol-1-yl)propanoate typically involves the reaction of 5-methyl-1H-1,2,4-triazole with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Methyl 2-(5-methyltriazol-1-yl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Methyl 2-(5-methyltriazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5-methyltriazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Methyl 2-(5-methyltriazol-1-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(5-methyltriazol-1-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5-4-8-9-10(5)6(2)7(11)12-3/h4,6H,1-3H3

InChI Key

AEGYREHCVPRLFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NN1C(C)C(=O)OC

Origin of Product

United States

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